3-Amino-4-phenylbutan-2-ol hydrochloride
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Overview
Description
3-Amino-4-phenylbutan-2-ol hydrochloride is an organic compound belonging to the class of amphetamines and derivatives It is characterized by the presence of an amino group, a phenyl group, and a hydroxyl group on a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-phenylbutan-2-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetaldehyde and nitroethane.
Formation of Intermediate: The initial step involves the condensation of phenylacetaldehyde with nitroethane to form a nitroalkene intermediate.
Reduction: The nitroalkene intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Hydrolysis: The amine is hydrolyzed to form the desired 3-Amino-4-phenylbutan-2-ol.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-phenylbutan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Acylation can be achieved using acyl chlorides or anhydrides, while alkylation can be performed using alkyl halides.
Major Products
The major products formed from these reactions include ketones, aldehydes, substituted amines, and various derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-4-phenylbutan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Amino-4-phenylbutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.
Pathways: It may modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
Amphetamine: Shares a similar structure but lacks the hydroxyl group.
Phenethylamine: Similar backbone but lacks the amino and hydroxyl groups.
Methamphetamine: Similar structure with an additional methyl group on the nitrogen atom.
Uniqueness
3-Amino-4-phenylbutan-2-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H16ClNO |
---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
3-amino-4-phenylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(12)10(11)7-9-5-3-2-4-6-9;/h2-6,8,10,12H,7,11H2,1H3;1H |
InChI Key |
ZCMCYXVMOFKEKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC1=CC=CC=C1)N)O.Cl |
Origin of Product |
United States |
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